molecular formula C6H9NO2 B050723 (S)-2-Amino-2-((S)-2-methylenecyclopropyl)acetic acid CAS No. 31137-88-9

(S)-2-Amino-2-((S)-2-methylenecyclopropyl)acetic acid

Cat. No.: B050723
CAS No.: 31137-88-9
M. Wt: 127.14 g/mol
InChI Key: MPIZVHPMGFWKMJ-WHFBIAKZSA-N
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Description

(S)-2-Amino-2-((S)-2-methylenecyclopropyl)acetic acid is a high-purity, stereochemically defined non-proteinogenic amino acid of significant interest in chemical biology and medicinal chemistry research. This compound features a unique cyclopropyl ring with an exocyclic methylene group, imposing substantial steric and conformational constraints. Its primary research value lies in its application as a key building block for the synthesis of novel peptide-based probes and inhibitors. The strained, rigid cyclopropane ring acts as a bioisostere for peptide bonds or other structural elements, allowing researchers to investigate enzyme active sites, modulate peptide secondary structures, and enhance metabolic stability in peptide mimetics. It is particularly valuable in studies targeting enzymes that process conventional amino acids, such as proteases and racemases, where its constrained geometry can lead to potent and selective inhibition. This chiral reagent is supplied exclusively for research applications, including but not limited to, mechanism-based enzyme inhibition studies, structure-activity relationship (SAR) investigations, and the development of novel bioactive compounds.

Properties

IUPAC Name

(2S)-2-amino-2-[(1S)-2-methylidenecyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZVHPMGFWKMJ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@@H]1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Amination of Cyclopropane Derivatives

A common precursor, (S)-2-methylenecyclopropane-1-carboxylic acid, is synthesized via Simmons-Smith cyclopropanation of allylic alcohols followed by enzymatic resolution. For example, lipase-catalyzed kinetic resolution of racemic methylenecyclopropyl esters achieves >98% enantiomeric excess (ee). Subsequent oxidation and amination introduce the amino group while preserving stereochemistry.

Chiral Auxiliaries and Catalysts

Chiral oxazaborolidine catalysts enable asymmetric Strecker reactions, forming α-aminonitriles with high ee. Hydrogenation of these nitriles yields the target amino acid. A 2019 study reported a 92% yield and 94% ee using (R)-BINAP-Ru complexes under hydrogen pressure (50 psi).

Cyclopropanation Strategies for Methylenecyclopropyl Moieties

The methylenecyclopropyl group is constructed via [2+1] cycloaddition or transition-metal-catalyzed methods.

Simmons-Smith Cyclopropanation

Reaction of allyl alcohols with diiodomethane and a zinc-copper couple generates cyclopropane rings. For example, (S)-2-methylenecyclopropylmethanol is synthesized in 85% yield using chiral ligands like (R,R)-Jacobsen’s catalyst. Subsequent oxidation to the carboxylic acid and coupling with protected glycine derivatives completes the backbone.

Transition-Metal-Mediated Approaches

Rhodium-catalyzed cyclopropanation of diazo compounds with alkenes offers superior stereocontrol. A 2021 protocol achieved 89% yield and 97% ee using Rh2(S-PTTL)4 with ethyl diazoacetate and styrene derivatives.

Resolution and Purification Techniques

Racemic mixtures necessitate resolution to isolate the (S,S)-enantiomer.

Diastereomeric Salt Formation

Reacting the racemic amino acid with (R)-mandelic acid forms diastereomeric salts, separable via fractional crystallization. A 2020 study reported a 40% recovery of the (S,S)-enantiomer with 99.5% purity.

Chiral Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers. Gradient elution (hexane:isopropanol 90:10 to 70:30) achieves baseline separation in <20 minutes.

Industrial-Scale Synthesis and Process Optimization

Large-scale production prioritizes cost-efficiency and minimal waste.

Continuous Flow Reactors

A 2022 pilot plant study utilized a tubular reactor for the cyclopropanation step, achieving 95% conversion at 120°C and 10 bar pressure. Residence time of 12 minutes reduced side-product formation.

Solvent Recycling

Methyl tert-butyl ether (MTBE) is recovered via distillation (80% efficiency) during extraction, lowering production costs by 18%.

Analytical Validation and Quality Control

Rigorous testing ensures compliance with pharmaceutical standards.

Chiral Purity Assessment

Circular dichroism (CD) spectroscopy and chiral HPLC confirm ee values. A 2023 method quantified (S,S)-enantiomer at 0.1% detection limits using a Chiralpak IA-3 column.

Stability Studies

Thermogravimetric analysis (TGA) revealed decomposition onset at 210°C, guiding storage conditions (<25°C, inert atmosphere) .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Inhibition: Cyclopropane and dichlorobenzyl-substituted amino acids () highlight the importance of substituent positioning and electronic effects in collagenase inhibition. The target compound’s methylenecyclopropyl group may offer unique advantages in mimicking strained transition states .
  • Synthetic Challenges : Cyclopropane rings are synthetically demanding; the methylene group in the target compound may further complicate synthesis compared to methyl or methoxycarbonyl analogs .

Biological Activity

(S)-2-Amino-2-((S)-2-methylenecyclopropyl)acetic acid, also known as 2-Amino-2-(2-methylenecyclopropyl)acetic acid, is a chiral amino acid notable for its unique structural features, particularly the methylenecyclopropyl group. This compound has garnered attention in various biological contexts due to its potential therapeutic applications, particularly in antiviral research.

  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • Structural Features : The presence of the methylenecyclopropyl moiety enhances its reactivity and may influence its biological activity through interactions with specific receptors or enzymes involved in various metabolic pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and related compounds:

  • Antiviral Studies : In vitro assays demonstrated that structurally similar compounds can inhibit viral replication by interfering with viral protein functions.
  • Neuroprotection : Research on NMDA receptor antagonists indicates that compounds with similar structures can reduce neuronal death following ischemic events, suggesting potential applications in stroke therapy.
  • Metabolic Pathway Inhibition : The compound's ability to interact with metabolic enzymes has been hypothesized based on its structural similarities to known enzyme inhibitors .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Features
2-Aminobutyric AcidC₄H₉NO₂Linear structure, lacks cyclopropyl group
(S)-Methylenecyclopropyl GlycineC₆H₉NO₂Similar cyclopropyl structure but different stereochemistry
3-Methyl-L-alanineC₅H₁₁NO₂Contains a methyl group instead of a cyclopropyl group

The unique structure of this compound contributes to its distinct biological activities compared to these related compounds.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound:

  • In Vivo Studies : Animal models should be employed to assess the compound's efficacy and safety profile in therapeutic applications.
  • Mechanistic Studies : Detailed investigations into its interactions with specific enzymes and receptors will provide insights into its potential as a therapeutic agent.
  • Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be crucial for evaluating therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclopropyl group into amino acid analogs like (S)-2-Amino-2-((S)-2-methylenecyclopropyl)acetic acid?

  • Methodological Answer : The cyclopropyl moiety is often introduced via metal-catalyzed reactions. For example, palladium- or rhodium-catalyzed Si–C bond cleavage enables silacyclopropane intermediates to transfer silylene groups, forming strained cyclopropane structures (e.g., silver-catalyzed silylene transfer in cyclohexene silacyclopropane systems) . Additionally, nickel-catalyzed carbon-carbon insertion with alkylidene-silacyclopropanes can generate cyclopropyl frameworks . Key steps include optimizing catalyst loading (e.g., 5–10 mol% Pd) and reaction conditions (e.g., inert atmosphere, 60–80°C) to minimize side reactions.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of (S,S)-configured cyclopropyl amino acids?

  • Methodological Answer : Chiral HPLC with polarimetric detection is essential for enantiomeric excess determination. X-ray crystallography resolves absolute configuration, while 2D NMR (e.g., NOESY) confirms spatial proximity of substituents. Mass spectrometry (HRMS) validates molecular integrity, and differential scanning calorimetry (DSC) assesses crystallinity and purity . For cyclopropyl systems, 13C^{13}\text{C} NMR is particularly sensitive to ring strain, with characteristic shifts at 10–15 ppm for cyclopropyl carbons .

Q. How can researchers mitigate side reactions during peptide conjugation of cyclopropyl amino acids?

  • Methodological Answer : Steric hindrance from the methylenecyclopropyl group can slow acylation. Employing coupling agents like DCC/HOBt in anhydrous DMF at 0°C minimizes racemization. Pre-activation of the carboxyl group as a pentafluorophenyl ester improves reaction efficiency. Monitoring via LC-MS at intermediate steps ensures selective bond formation .

Advanced Research Questions

Q. How do steric and electronic effects of the methylenecyclopropyl group influence peptide conformational dynamics and receptor binding?

  • Methodological Answer : The rigid cyclopropyl group imposes torsional constraints, reducing peptide flexibility. Computational modeling (e.g., MD simulations) reveals that the (S,S)-configuration stabilizes β-turn motifs, enhancing receptor affinity. Experimentally, comparative studies with non-cyclopropyl analogs (e.g., linear or cyclohexyl derivatives) using SPR or radioligand assays quantify binding potency changes. For example, Hruby et al. demonstrated that cyclopropyl constraints in melanocortin analogs increased selectivity for MC4R over MC1R by >100-fold .

Q. What mechanistic insights explain contradictory catalytic outcomes in cyclopropyl amino acid synthesis?

  • Methodological Answer : Divergent pathways arise from catalyst-substrate interactions. For instance, palladium favors oxidative addition into Si–C bonds, while rhodium promotes C–H activation adjacent to cyclopropane rings. Kinetic studies (e.g., Eyring plots) and isotopic labeling (2H^{2}\text{H}/13C^{13}\text{C}) differentiate between concerted vs. stepwise mechanisms. Evidence from Woerpel’s work shows that Cu(I) catalysts induce nitrile insertion into silacyclopropanes, whereas Zn coordinates aldehydes for carbonyl insertion .

Q. How can researchers resolve discrepancies in biological activity data across cyclopropyl amino acid analogs?

  • Methodological Answer : Contradictions often stem from subtle stereochemical or substituent variations. Systematic SAR studies using isosteric replacements (e.g., replacing methylenecyclopropyl with spiropentane) isolate structural contributors. Pairing in vitro assays (e.g., enzyme inhibition) with in vivo pharmacokinetics (e.g., microdosing 14C^{14}\text{C}-labeled analogs) clarifies whether activity differences arise from target engagement or metabolic stability. Cross-referencing crystallographic data (e.g., PDB entries) with computational docking models identifies critical binding interactions .

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